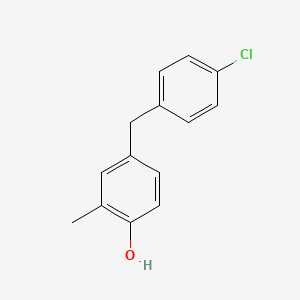![molecular formula C6H12O2 B13886220 1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
1-[1-(Hydroxymethyl)cyclopropyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Hydroxymethyl)cyclopropyl]ethanol is an organic compound with the molecular formula C6H12O2 It contains a cyclopropane ring substituted with a hydroxymethyl group and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with formaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
Cyclopropylmethanol + Formaldehyde: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Hydroxymethyl)cyclopropyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid, Cyclopropylmethanal
Reduction: Cyclopropylmethanol
Substitution: Halogenated cyclopropyl derivatives
Aplicaciones Científicas De Investigación
1-[1-(Hydroxymethyl)cyclopropyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparación Con Compuestos Similares
1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the additional hydroxymethyl group, making it less versatile in certain reactions.
Cyclopropanecarboxylic acid: Contains a carboxyl group instead of the hydroxymethyl and ethanol groups, leading to different reactivity and applications.
Cyclopropylamine: Contains an amine group, which imparts different chemical properties and potential biological activity.
The uniqueness of this compound lies in its combination of a cyclopropane ring with both hydroxymethyl and ethanol groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1-[1-(hydroxymethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H12O2/c1-5(8)6(4-7)2-3-6/h5,7-8H,2-4H2,1H3 |
Clave InChI |
NGOMCXBCZJZKQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13886139.png)
![1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13886144.png)
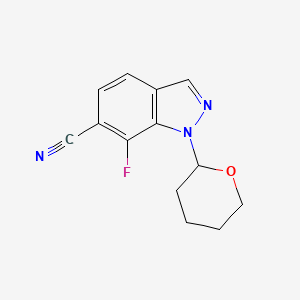
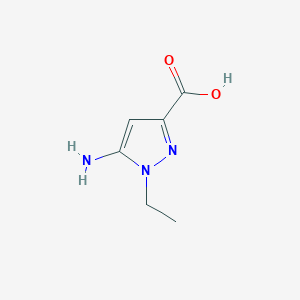

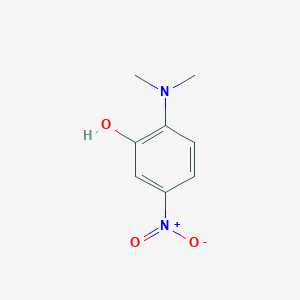
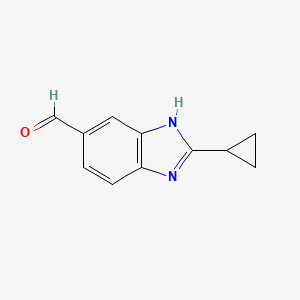
![N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B13886162.png)
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
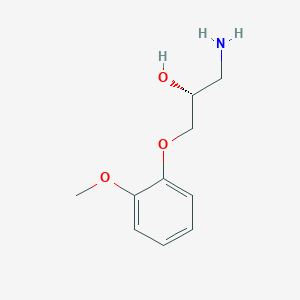

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
